8-(2-Methoxyethyl)-6-azaspiro[3.4]octane
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Overview
Description
8-(2-Methoxyethyl)-6-azaspiro[3.4]octane is a nitrogen-containing heterocyclic compound. It features a spirocyclic structure, which is a bicyclic system connected by a single fully-substituted carbon atom. This unique structure imparts significant synthetic and pharmacological potential to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methoxyethyl)-6-azaspiro[3.4]octane typically involves multiple steps. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction starting from 4-methoxycyclohexan-1-one . The reaction conditions are generally mild, and the process is straightforward, yielding good to excellent results at each step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness and yield improvement. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(2-Methoxyethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation can convert the compound into different oxidized derivatives.
Reduction: Hydrogenation reactions can reduce the compound to simpler forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
8-(2-Methoxyethyl)-6-azaspiro[3.4]octane has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 8-(2-Methoxyethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant synthetic and pharmacological potential.
Spirotetramat: A spirocyclic compound used as an insecticide.
Spirocyclic Oxindoles: Compounds with spiro-3- to 8-membered rings, used in medicinal chemistry.
Uniqueness
8-(2-Methoxyethyl)-6-azaspiro[3.4]octane stands out due to its specific spirocyclic structure and the presence of the methoxyethyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
8-(2-methoxyethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C10H19NO/c1-12-6-3-9-7-11-8-10(9)4-2-5-10/h9,11H,2-8H2,1H3 |
InChI Key |
HBAVLLQXDCSUPK-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1CNCC12CCC2 |
Origin of Product |
United States |
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